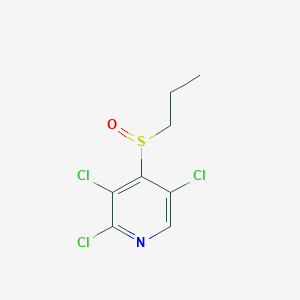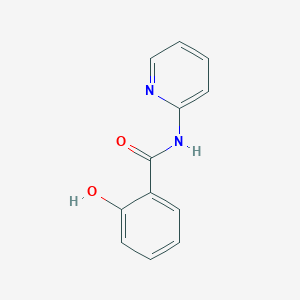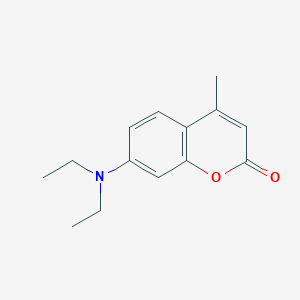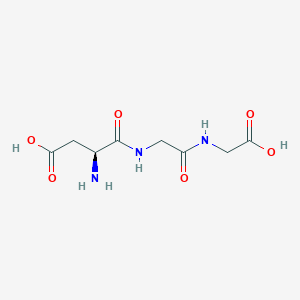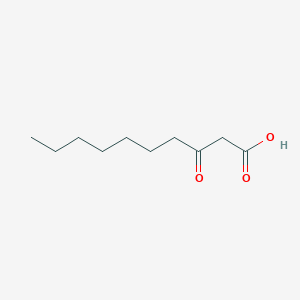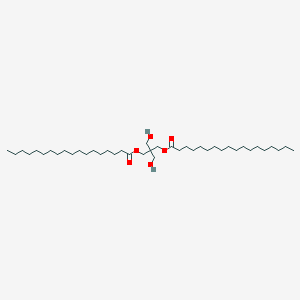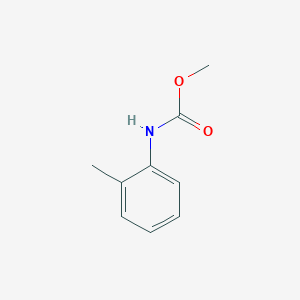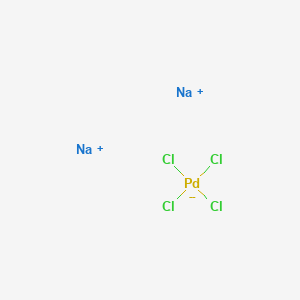
Sodium tetrachloropalladate(II)
描述
Synthesis Analysis
Sodium tetrachloropalladate(II) is synthesized through reactions involving palladium(II) chloride and sodium chloride in aqueous solutions. This compound acts as a precursor for various palladium complexes. Its reactivity with organic ligands under different conditions leads to the formation of diverse palladium complexes, highlighting its versatility and importance in synthetic chemistry (Kasahara, Tanaka, & Izumi, 1969).
Molecular Structure Analysis
The molecular structure of sodium tetrachloropalladate(II) and its complexes can be intricate, often depending on the nature of the reaction and the ligands involved. The compound typically forms square-planar structures, a common geometry for palladium(II) compounds, facilitating its reaction with various ligands to form complex structures with unique properties (García-Seijo et al., 2002).
Chemical Reactions and Properties
Sodium tetrachloropalladate(II) is known for its reactivity in forming σ-bonded complexes through reactions with organic compounds, such as 2-vinylpyridine, leading to the formation of complexes with covalent metal-carbon bonding. This highlights the compound's role in facilitating diverse chemical reactions and forming compounds with significant structural and chemical properties (Kasahara et al., 1969).
Physical Properties Analysis
The physical properties of sodium tetrachloropalladate(II) and its derivatives, such as solubility, melting point, and crystalline structure, are crucial for its application in chemical synthesis. The compound's ability to form various crystalline and liquid crystalline polymorphs under different conditions is particularly notable, as these properties can significantly influence the outcome of chemical reactions and the characteristics of the synthesized complexes (Hardacre et al., 2001).
科学研究应用
Field
This compound is used in the field of Nanotechnology .
Application
Sodium Tetrachloropalladate(II) is used to prepare palladium nanospheres, hollow nanospheres and hollow Au x PdY alloy nanoparticles .
Results or Outcomes
The results or outcomes of these procedures are the formation of palladium-based nanoparticles, which have various applications in fields like catalysis, electronics, and medicine .
Electrochemistry
Field
This compound is used in the field of Electrochemistry .
Application
Sodium Tetrachloropalladate(II) is used in the electroless coating on mild steel and to prepare ion associate cetyltrimethylammonium-tetrachloropalladate which is consequently used to modify carbon-based electrodes for better sensitivity .
Results or Outcomes
The results or outcomes of these procedures are the formation of a palladium-based coating on mild steel, and the modification of carbon-based electrodes. These have applications in fields like corrosion resistance and electrochemical sensing .
安全和危害
Sodium tetrachloropalladate(II) is considered hazardous. It may be corrosive to metals, harmful if swallowed, and causes serious eye damage . It is recommended to avoid dust formation, ingestion, and inhalation, and to wear personal protective equipment/face protection .
Relevant Papers There are several papers published on the topic of Sodium tetrachloropalladate(II). Some of the popular works include “Sonochemical preparation of bimetallic nanoparticles of gold/palladium in aqueous solution”, “Sulfonated N‐Heterocyclic Carbenes for Pd‐Catalyzed Sonogashira and Suzuki–Miyaura Coupling in Aqueous Solvents” and more . For a more comprehensive list of papers, you can refer to this source.
属性
IUPAC Name |
disodium;tetrachloropalladium(2-) | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/4ClH.2Na.Pd/h4*1H;;;/q;;;;2*+1;+2/p-4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIXLZKBNIAXVBE-UHFFFAOYSA-J | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Na+].[Na+].Cl[Pd-2](Cl)(Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Cl4Na2Pd | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Sodium tetrachloropalladate(II) | |
CAS RN |
13820-53-6 | |
| Record name | Palladate(2-), tetrachloro-, sodium (1:2), (SP-4-1)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Disodium tetrachloropalladate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.079 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



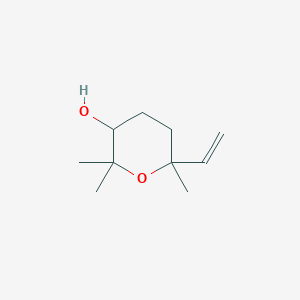
![Benzenesulfonic acid, 4-[[4-(diethylamino)phenyl]azo]-, potassium salt](/img/structure/B84048.png)

![6-Chloro-1H-benzo[d]imidazol-4-amine](/img/structure/B84051.png)
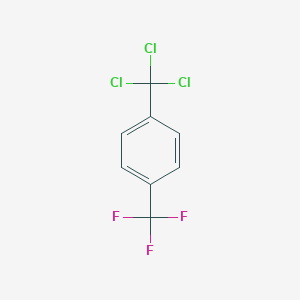
![N-[(4,6-dichloro-1,3,5-triazin-2-yl)methyl]-6-(naphthalen-2-yldiazenyl)naphthalen-2-amine](/img/structure/B84053.png)

